

# Spectroscopic Profile of 3-Methyl-2-phenylbutanamide: A Technical Guide

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## Compound of Interest

Compound Name: 3-Methyl-2-phenylbutanamide

Cat. No.: B15490608

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (S)-**3-Methyl-2-phenylbutanamide**, also known as Dexibuprofen Amide. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (S)-**3-Methyl-2-phenylbutanamide**. This data is essential for confirming the molecular structure and purity of the compound.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
Data not available in the searched resources				

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available in the searched resources	

**Table 3: IR Spectroscopic Data**

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
Data not available in the searched resources	

**Table 4: Mass Spectrometry Data**

m/z	Assignment
Data not available in the searched resources	

## Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are based on standard analytical techniques and can be adapted for use in a typical laboratory setting.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are to be recorded on a standard NMR spectrometer.

- **Sample Preparation:** The sample of (S)-**3-Methyl-2-phenylbutanamide** is dissolved in a suitable deuterated solvent, such as Chloroform-d ( $\text{CDCl}_3$ ) or Dimethyl Sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ), at a typical concentration of 5-10 mg/mL.
- **Instrumentation:** A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
- **$^1\text{H}$  NMR Acquisition:** Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to ensure a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

- **$^{13}\text{C}$  NMR Acquisition:** Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the  $^{13}\text{C}$  nucleus.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in the molecule.

- **Sample Preparation:** The spectrum can be obtained using a neat sample with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet containing a small amount of the compound.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** The spectrum is typically recorded in the mid-infrared range (4000-400  $\text{cm}^{-1}$ ). A background spectrum is collected prior to the sample scan to correct for atmospheric and instrumental interferences. The data is presented as a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

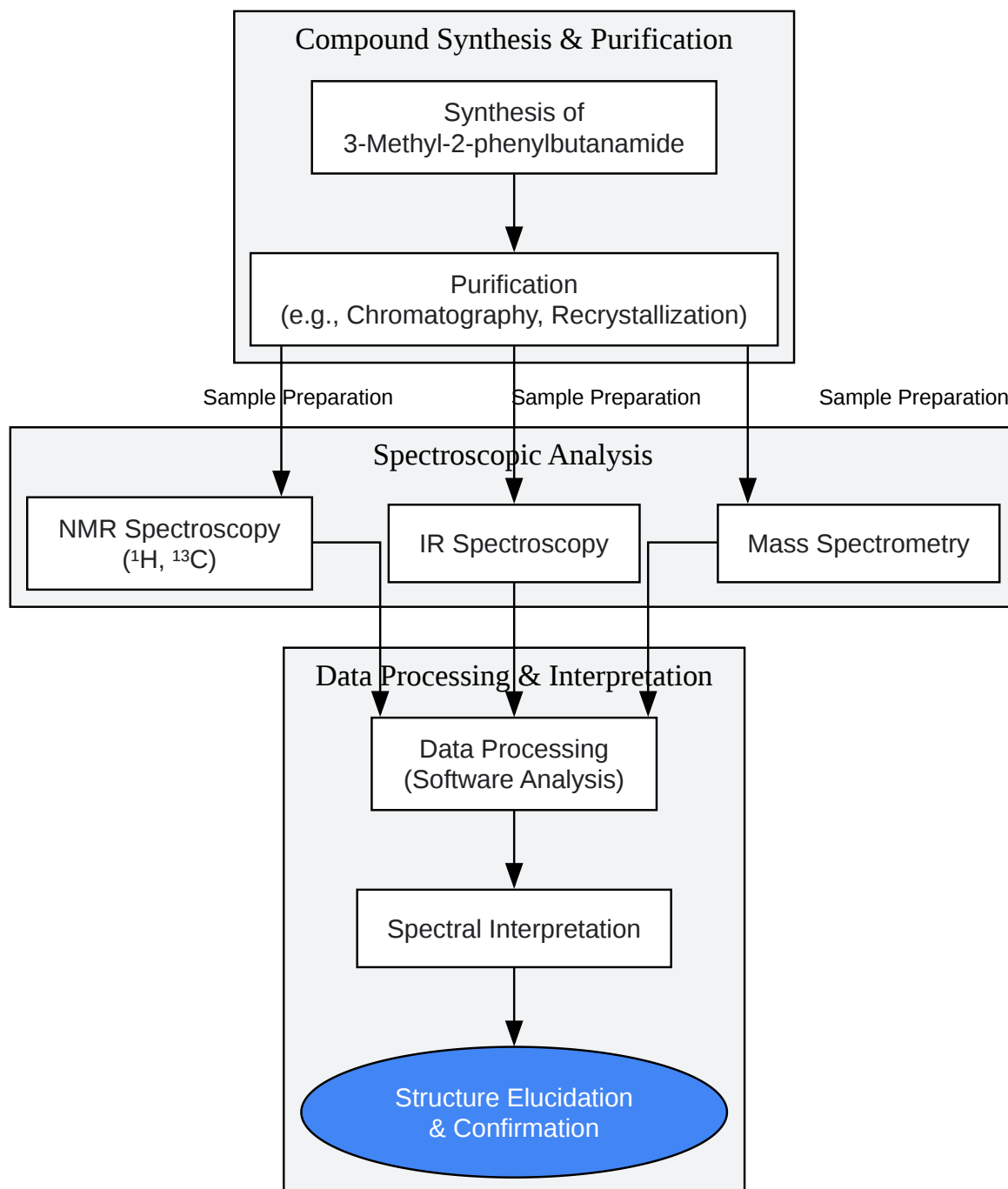
Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of the compound.

- **Instrumentation:** A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.
- **Sample Introduction:** The sample, dissolved in a suitable volatile solvent, is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Data Acquisition:** The mass spectrum is acquired in positive or negative ion mode, depending on the ionization technique and the nature of the analyte. The data is presented

as a plot of relative intensity versus the mass-to-charge ratio ( $m/z$ ).

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Methyl-2-phenylbutanamide**.



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A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Disclaimer: Despite a thorough search of available scientific literature and databases, specific experimental spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS) for **3-Methyl-2-phenylbutanamide** could not be located. The information provided in the tables is therefore pending experimental determination. The protocols and workflow described are standard methodologies applicable for the analysis of this compound.

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